Cas no 88426-32-8 (Ursulcholic acid)

Ursulcholic acid 化学的及び物理的性質
名前と識別子
-
- Cholan-24-oic acid,3,7-bis(sulfooxy)-,(3R,5â
- Ursulcholic acid
- ,- 7â
- 88426-32-8
- AJS8W2AXJH
- Ursulcholic acid [INN]
- Q27273961
- NS00120563
- 3alpha,7beta-Dihydroxy-5beta-cholan-24-oic acid bis(hydrogen sulfate)
- (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- Ursulcholic
- SCHEMBL6269998
- 3.ALPHA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID BIS(HYDROGEN SULFATE)
- CHEMBL2107238
- DTXSID201024714
- 3.ALPHA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID BIS(HYDROGEN SULPHATE)
- UNII-AJS8W2AXJH
- acidum ursulcholicum
- acide ursulcholique
- (4R)-4-((3R,5S,7S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)pentanoic acid
- 3ALPHA,7BETA-DIHYDROXY-5BETA-CHOLAN-24-OIC ACID BIS(HYDROGEN SULPHATE)
-
- MDL: MFCD00868584
- インチ: InChI=1S/C54H90O5/c1-30-18-21-49(6)24-25-51(8)38(47(49)32(30)3)15-16-43-50(7)22-19-36(48(4,5)42(50)20-23-52(43,51)9)39-28-34(55)26-33-27-41(56)46-37-14-13-35(31(2)12-17-45(58)59)54(37,11)44(57)29-40(46)53(33,39)10/h30-44,46-47,55-57H,12-29H2,1-11H3,(H,58,59)/t30-,31-,32+,33+,34+,35-,36?,37+,38-,39?,40+,41-,42?,43?,44+,46+,47+,49-,50+,51-,52-,53-,54-/m1/s1
- InChIKey: SPGREUUUBDUOKK-FWPSVXQGSA-N
- SMILES: C[C@@H]1CC[C@]2(C)CC[C@]3(C)[C@H](CCC4[C@@]5(C)CCC(C6C[C@H](C[C@H]7C[C@H]([C@H]8[C@@H]9CC[C@H]([C@H](C)CCC(=O)O)[C@@]9(C)[C@H](C[C@@H]8[C@]76C)O)O)O)C(C)(C)C5CC[C@]43C)[C@@H]2[C@H]1C
計算された属性
- 精确分子量: 552.206
- 同位素质量: 552.206
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 59
- 回転可能化学結合数: 5
- 複雑さ: 1050
- 共价键单元数量: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 181A^2
- XLogP3: 4.2
じっけんとくせい
- 密度みつど: 1.41
- Refractive Index: 1.581
- PSA: 97.99000
- LogP: 12.04840
Ursulcholic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM186049-1g |
Ursulcholic acid |
88426-32-8 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537481-50mg |
(4R)-4-((3S,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-1-((6aR,6bR,8aR,11R,12S,12aS,12bR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyldocosahydropicen-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
88426-32-8 | 98% | 50mg |
¥1168.00 | 2024-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | U888512-250mg |
Ursulcholic |
88426-32-8 | 96% | 250mg |
¥3,319.20 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | U888512-50mg |
Ursulcholic |
88426-32-8 | 96% | 50mg |
¥1,168.20 | 2022-08-31 | |
A2B Chem LLC | AH96775-1g |
Ursulcholic |
88426-32-8 | 97% | 1g |
$1110.00 | 2024-04-19 | |
TRC | U079915-100mg |
Ursulcholic acid |
88426-32-8 | 100mg |
$ 850.00 | 2022-06-02 | ||
TRC | U079915-50mg |
Ursulcholic acid |
88426-32-8 | 50mg |
$ 510.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537481-250mg |
(4R)-4-((3S,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-1-((6aR,6bR,8aR,11R,12S,12aS,12bR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyldocosahydropicen-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
88426-32-8 | 98% | 250mg |
¥3319.00 | 2024-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | U888512-10mg |
Ursulcholic |
88426-32-8 | 96% | 10mg |
¥401.40 | 2022-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537481-10mg |
(4R)-4-((3S,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-1-((6aR,6bR,8aR,11R,12S,12aS,12bR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyldocosahydropicen-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
88426-32-8 | 98% | 10mg |
¥401.00 | 2024-04-27 |
Ursulcholic acid 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Ursulcholic acidに関する追加情報
Ursulcholic Acid: A Comprehensive Overview
Ursulcholic acid, also known by its CAS number 88426-32-8, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology, biology, and medicine. This compound is a type of bile acid, which plays a crucial role in lipid metabolism and has been extensively studied for its potential therapeutic applications. Recent advancements in research have shed light on its unique properties and mechanisms of action, making it a subject of interest for both academic and industrial sectors.
The name ursulcholic acid is derived from its structural similarity to other bile acids, such as ursodeoxycholic acid (UDCA), which is widely used in the treatment of liver diseases. However, ursulcholic acid exhibits distinct chemical and biological characteristics that set it apart from its counterparts. Its molecular structure includes a hydroxyl group at the 7-position and a methyl group at the 12-position, contributing to its unique pharmacokinetic profile and bioavailability.
Recent studies have highlighted the potential of ursulcholic acid in addressing various metabolic disorders. For instance, research published in *Nature Metabolism* demonstrated that ursulcholic acid can modulate lipid metabolism by activating specific nuclear receptors, such as the farnesoid X receptor (FXR). This activation leads to enhanced bile acid synthesis and reduced cholesterol levels, making it a promising candidate for treating hyperlipidemia and related cardiovascular conditions.
In addition to its metabolic benefits, ursulcholic acid has shown anti-inflammatory properties that could be beneficial in chronic inflammatory diseases. A study conducted by researchers at the University of California revealed that ursulcholic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophage cells. This suggests its potential application in inflammatory bowel disease (IBD) and other inflammatory conditions.
The synthesis and extraction methods for ursulcholic acid have also been optimized in recent years. Traditionally, this compound was isolated from animal bile, but advancements in biotechnology have enabled its production through microbial fermentation. This approach not only enhances sustainability but also ensures a consistent supply of high-quality ursulcholic acid for pharmaceutical applications.
Despite its promising prospects, the clinical application of ursulcholic acid is still in its early stages. Preclinical studies have demonstrated its safety and efficacy in animal models, but human trials are required to confirm these findings. Researchers are currently exploring the optimal dosage regimens and long-term safety profiles of ursulcholic acid, with several phase I clinical trials underway.
In conclusion, ursulcholic acid (CAS No. 88426-32-8) represents a novel class of bile acids with significant therapeutic potential. Its ability to modulate lipid metabolism, reduce inflammation, and improve metabolic health positions it as a valuable asset in the development of new treatments for chronic diseases. As research continues to uncover its mechanisms of action and clinical benefits, ursulcholic acid is poised to make a meaningful impact on modern medicine.
88426-32-8 (Ursulcholic acid) Related Products
- 2227682-57-5(2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan)
- 2229008-30-2(tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate)
- 2418673-96-6(Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate)
- 62370-44-9(2-(4-Chloroanilino)methylene-1,3-cyclohexanedione)
- 125629-83-6(1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester)
- 1040672-41-0(1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea)
- 851176-39-1(2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide)
- 2171339-31-2((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)
- 2305255-40-5(4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride)
- 1805739-74-5(2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)




